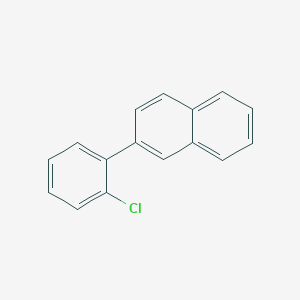![molecular formula C14H10N2O2 B11871939 7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B11871939.png)
7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an imidazo[1,2-a]pyridine core with a phenyl group at the 7th position and a carboxylic acid group at the 6th position.
Métodos De Preparación
The synthesis of 7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminopyridine with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction conditions typically include heating the mixture to reflux in a suitable solvent such as ethanol or acetic acid. The resulting imidazo[1,2-a]pyridine intermediate is then subjected to further functionalization to introduce the phenyl and carboxylic acid groups.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.
Reduction: The compound can undergo reduction reactions to convert the carboxylic acid group to an alcohol or aldehyde.
Coupling Reactions: The imidazo[1,2-a]pyridine core can be functionalized through coupling reactions with various reagents, such as Suzuki or Heck coupling.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of pharmaceutical compounds with potential therapeutic effects, such as anti-cancer, anti-inflammatory, and antimicrobial agents.
Biological Studies: The compound is used in biological research to study its interactions with various biological targets, including enzymes and receptors.
Material Science: It is used in the development of advanced materials, such as organic semiconductors and luminescent materials for optoelectronic devices.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and as a building block for the construction of diverse chemical libraries.
Mecanismo De Acción
The mechanism of action of 7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate cellular processes. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine-3-carboxylic acid: This compound has a carboxylic acid group at the 3rd position instead of the 6th position, leading to different chemical and biological properties.
7-Methylimidazo[1,2-a]pyridine-6-carboxylic acid: The presence of a methyl group instead of a phenyl group at the 7th position can affect the compound’s reactivity and biological activity.
7-Phenylimidazo[1,2-a]pyridine-3-carboxylic acid: This compound combines the structural features of the previous two examples, with a phenyl group at the 7th position and a carboxylic acid group at the 3rd position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C14H10N2O2 |
|---|---|
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
7-phenylimidazo[1,2-a]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C14H10N2O2/c17-14(18)12-9-16-7-6-15-13(16)8-11(12)10-4-2-1-3-5-10/h1-9H,(H,17,18) |
Clave InChI |
IWLMDGSTJLXGSP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=NC=CN3C=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


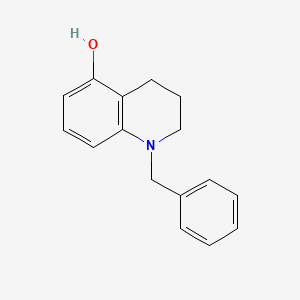
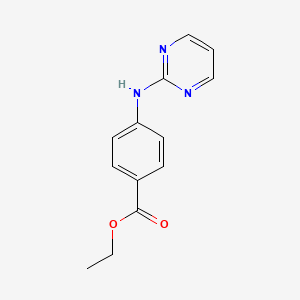

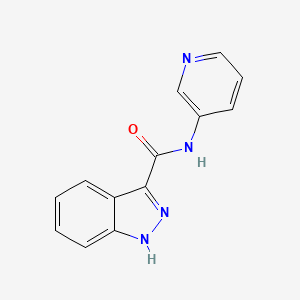


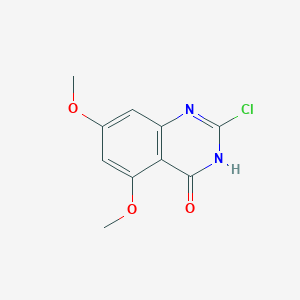
![tert-Butyl (5R)-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B11871901.png)
![Methyl 4-oxo-4,5-dihydroimidazo[1,2-A]quinoxaline-8-carboxylate](/img/structure/B11871914.png)
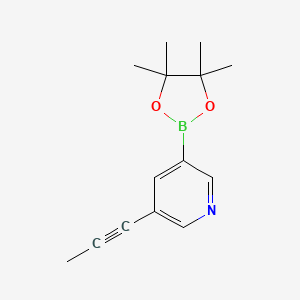
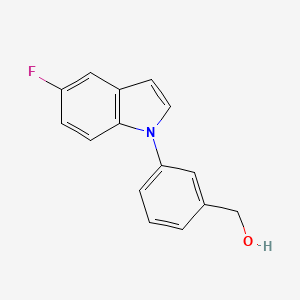
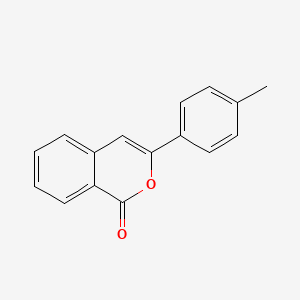
![3-Bromo-6-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B11871935.png)
